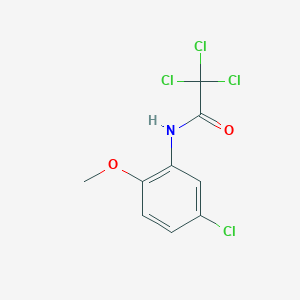
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone
Overview
Description
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. CNQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone acts as a competitive antagonist of the AMPA receptor by binding to the glutamate binding site and preventing the activation of the receptor. This results in a decrease in the excitatory synaptic transmission mediated by AMPA receptors. 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has a higher affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the calcium permeability of the receptor.
Biochemical and Physiological Effects
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a process that is believed to underlie learning and memory. 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has also been shown to reduce the severity of epileptic seizures in animal models. In addition, 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been shown to have anti-inflammatory effects in microglia, the immune cells of the brain.
Advantages and Limitations for Lab Experiments
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone is a highly selective and potent antagonist of the AMPA receptor, which makes it an ideal tool for studying the role of AMPA receptors in various physiological and pathological processes. However, the use of 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has some limitations. It is not selective for the GluA2 subunit and can also block kainate receptors, which can lead to off-target effects. In addition, 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has a relatively short half-life, which limits its use in long-term experiments.
Future Directions
1. Development of more selective AMPA receptor antagonists that can target specific subunits of the receptor.
2. Investigation of the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Development of novel therapeutic strategies targeting AMPA receptors for the treatment of neurological disorders.
4. Investigation of the role of AMPA receptors in synaptic plasticity and learning and memory.
5. Development of more stable and long-lasting AMPA receptor antagonists for use in long-term experiments.
Scientific Research Applications
3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic transmission, plasticity, and memory formation. It has also been used to study the involvement of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 3,3-dimethyl-7-nitro-3,4-dihydro-2(1H)-quinoxalinone has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
properties
IUPAC Name |
3,3-dimethyl-7-nitro-1,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-10(2)9(14)11-8-5-6(13(15)16)3-4-7(8)12-10/h3-5,12H,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJFWOQGLWPSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3920453.png)

![3-[1-(3-chloro-4-hydroxy-5-methoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B3920455.png)
![4-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B3920467.png)
![N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3920469.png)
![1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920472.png)
![2-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3920473.png)
![4-[2-(2-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3920475.png)
![2-[(2-bromobenzyl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B3920492.png)
![3-allyl-5-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3920494.png)
![1-(cyclopentylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B3920496.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3920507.png)
![4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B3920516.png)
